molecular formula C18H23BF2N2O2 B8130653 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8130653
M. Wt: 348.2 g/mol
InChI Key: JQLFLZJECPKVQR-UHFFFAOYSA-N
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Description

  • The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-difluorobenzyl halides.
  • Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
  • Attachment of the Dioxaborolane Moiety:

    • The dioxaborolane group is typically introduced through a borylation reaction using pinacolborane (HBpin) in the presence of a palladium catalyst.
    • Reaction conditions include the use of a base such as potassium tert-butoxide (KOtBu) and a ligand like triphenylphosphine (PPh3).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Pyrazole Core:

      • Starting with a suitable diketone, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
      • Reaction conditions often involve acidic or basic catalysts and elevated temperatures.

    Chemical Reactions Analysis

    Types of Reactions: 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

      Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

      Reduction: Reduction of the difluorobenzyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

      Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base.

    Common Reagents and Conditions:

      Oxidation: H2O2, m-CPBA, acetic acid (AcOH).

      Reduction: Pd/C, hydrogen gas (H2), ethanol (EtOH).

      Substitution: Aryl halides, Pd(PPh3)4, K2CO3, toluene.

    Major Products:

      Oxidation: Oxidized pyrazole derivatives.

      Reduction: Reduced difluorobenzyl derivatives.

      Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

    Chemistry:

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Participates in cross-coupling reactions to form biaryl compounds.

    Biology:

    • Potential use in the development of fluorinated pharmaceuticals due to the presence of the difluorobenzyl group, which can enhance metabolic stability and bioavailability.

    Medicine:

    • Investigated for its potential as a building block in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

    Industry:

    • Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique structural properties.

    Mechanism of Action

    The mechanism of action of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by:

      Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to modulate their activity.

      Pathways Involved: Inhibition of signaling pathways involved in disease progression, such as cancer cell proliferation.

    Comparison with Similar Compounds

      1-(2,4-Difluoro-benzyl)-3,5-dimethyl-1H-pyrazole: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.

      4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole: Lacks the difluorobenzyl group, which may reduce its biological activity.

    Uniqueness:

    • The combination of the difluorobenzyl group and the dioxaborolane moiety in 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole provides unique reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry.

    This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications

    Properties

    IUPAC Name

    1-[(2,4-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-7-8-14(20)9-15(13)21/h7-9H,10H2,1-6H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JQLFLZJECPKVQR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=C(C=C3)F)F)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23BF2N2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    348.2 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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